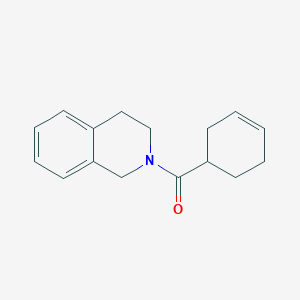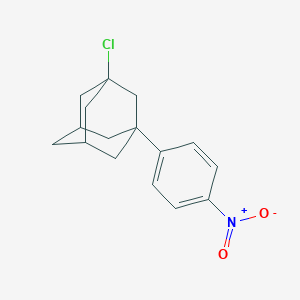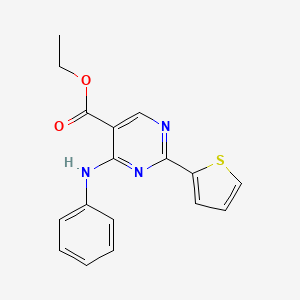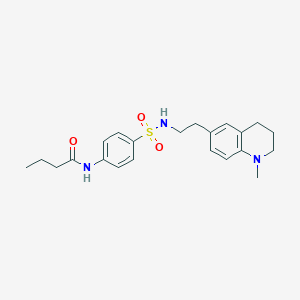
2-(Cyclohex-3-ene-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Cyclohex-3-ene-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and a tetrahydroisoquinoline, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline ring system, possibly through a Pictet-Spengler reaction or a similar cyclization process. The cyclohexene ring could potentially be introduced through a Wittig reaction or another form of olefination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexene and tetrahydroisoquinoline rings. The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the double bond in the cyclohexene ring, as well as the nitrogen atom in the tetrahydroisoquinoline ring. These features could potentially participate in a variety of reactions, including electrophilic addition, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atom could potentially make it a base, while the double bond in the cyclohexene ring could make it susceptible to reactions with electrophiles .科学的研究の応用
Facile Synthesis of Derivatives
A study by Elkholy & Morsy (2006) outlines the synthesis of tetrahydropyrimido quinoline derivatives using cyclohexanone. This process highlights the compound's utility in creating antimicrobial agents, showcasing its relevance in developing therapeutic agents (Elkholy & Morsy, 2006).
Superacidic Activation and Reactions
Koltunov et al. (2007) demonstrated the superacidic activation of quinoline and isoquinoline, leading to their tetrahydro derivatives through reactions with cyclohexane. This indicates the compound's role in facilitating selective hydrogenation and condensation reactions, useful in organic synthesis (Koltunov et al., 2007).
Regio- and Stereoselective Annelation
Mikhal’chuk et al. (1993) explored the annelation of 3,4-dihydroisoquinolines by 2-acyl-1,3-cyclohexanediones, resulting in C(11)- and C(17)-substituted derivatives. This study highlights the compound's significance in generating structurally diverse heterocycles, contributing to the field of medicinal chemistry (Mikhal’chuk et al., 1993).
Crystal Structure Analysis
Akkurt et al. (2021) provided insights into the crystal structure and Hirshfeld surface analysis of a tetrahydroisoquinoline derivative, underlining the compound's application in crystallography and molecular design (Akkurt et al., 2021).
Regiochemistry in Condensation Reactions
Van Linden et al. (2012) investigated the condensation of 2-aroyl-cyclohexanones and 2-cyanoacetamide, showcasing the influence of electronic properties on product formation. This emphasizes the compound's utility in tailored synthetic pathways for heterocyclic chemistry (Van Linden et al., 2012).
Synthesis of Optically Pure Derivatives
Bottari et al. (1999) demonstrated the synthesis of optically pure isoquinoline derivatives, which is pivotal for the development of enantioselective synthesis methods in pharmaceutical research (Bottari et al., 1999).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
cyclohex-3-en-1-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-2,4-6,9,14H,3,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWBIISHCOMMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohex-3-ene-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2594758.png)
![2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2594759.png)
![4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione](/img/structure/B2594762.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594764.png)

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-morpholin-4-ylethanone](/img/structure/B2594768.png)



![Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate](/img/no-structure.png)
![Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate](/img/structure/B2594774.png)